molecular formula C18H20ClNO2 B5130586 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide

Cat. No. B5130586
M. Wt: 317.8 g/mol
InChI Key: BOKIRZDRFKKLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide, also known as CMA, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.85 g/mol. CMA is a relatively new compound that has gained significant attention in the scientific community due to its potential applications in research and medicine.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in a variety of models, including acute and chronic pain models. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has also been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has also been shown to have low toxicity in animal models, making it a safe compound for use in research. However, the limitations of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide include its limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide. One potential area of research is the development of novel antidepressant and anxiolytic agents based on the structure of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide. Another potential area of research is the investigation of the potential anti-inflammatory and analgesic effects of 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide in human subjects. Additionally, the development of new synthesis methods for 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide may lead to the production of more potent and selective analogs with improved therapeutic profiles.

Synthesis Methods

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline, followed by the reaction of the resulting intermediate with 3-methylbutanoyl chloride. The final product is obtained through purification and crystallization techniques.

Scientific Research Applications

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has been extensively studied for its potential applications in research and medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in animal models. 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide has also been investigated for its potential as a novel antidepressant and anxiolytic agent.

properties

IUPAC Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-13(11-14-3-5-15(19)6-4-14)12-18(21)20-16-7-9-17(22-2)10-8-16/h3-10,13H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKIRZDRFKKLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methylbutanamide

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